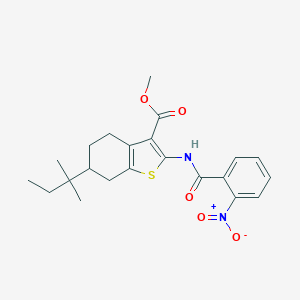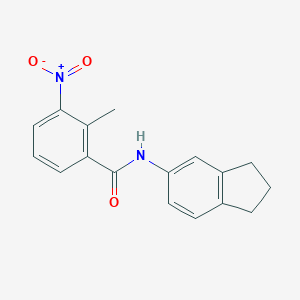![molecular formula C14H16N4O3 B443693 N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE](/img/structure/B443693.png)
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-methyl-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-4-aminobenzamide.
Reduction: Formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A similar compound with a pyrazole ring and nitro groups, known for its energetic properties.
Hydrazine-coupled pyrazole derivatives: Compounds with similar pyrazole structures, investigated for their antileishmanial and antimalarial activities.
Uniqueness
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a nitrobenzamide group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H16N4O3 |
|---|---|
Peso molecular |
288.3g/mol |
Nombre IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-11(4-5-13(9)18(20)21)14(19)15-7-12-8-16-17(3)10(12)2/h4-6,8H,7H2,1-3H3,(H,15,19) |
Clave InChI |
QNYKZMNJLSYXAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2)C)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{2-Ethoxy-4-[(hydroxyimino)methyl]phenoxy}acetamide](/img/structure/B443617.png)








![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B443632.png)
